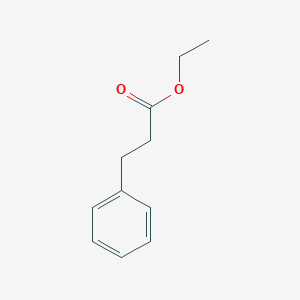

2-乙酰氨基-4-(1H-吲哚-3-基)丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate and related compounds often involves multi-step chemical reactions. For example, a related compound, ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene} butanoate, was prepared via the reaction of 3-methyl-1H-indole-2-carbohydrazide and ethyl 3-oxobutanoate under reflux conditions, highlighting a common approach to synthesizing indole-derived compounds through condensation reactions (Farghaly & Gomha, 2012).

Molecular Structure Analysis

Molecular structure analysis, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography, plays a crucial role in confirming the structure of synthesized compounds. For instance, the structural assignment of ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene} butanoate was based on elemental analysis, IR, 1H-NMR, mass spectral, and X-ray data, providing comprehensive insights into the molecular structure of indole derivatives (Farghaly & Gomha, 2012).

Chemical Reactions and Properties

Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate and its analogues undergo various chemical reactions, which are pivotal for their applications in medicinal chemistry and materials science. The reactivity of these compounds often involves nucleophilic substitution reactions, condensation reactions, and cyclization reactions, which are fundamental for modifying the chemical structure and enhancing biological activity. The study on the synthesis of related indole derivatives provides evidence of the versatility of these compounds in chemical transformations (Nassiri & Milani, 2020).

Physical Properties Analysis

The physical properties of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, including melting point, boiling point, solubility, and crystalline structure, are crucial for its application in drug formulation and material science. These properties are determined using various analytical techniques, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction. For related compounds, crystallographic analysis provides insights into their structural conformation and stability (Shang et al., 2011).

Chemical Properties Analysis

The chemical properties of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, are essential for understanding its behavior in chemical syntheses and biological systems. These properties are influenced by the molecular structure of the compound, particularly the functional groups present and their electronic and steric effects. Studies on similar compounds have explored these aspects through experimental and computational methods, providing a basis for predicting the behavior of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate in various environments (Devi & Awasthi, 2022).

科学研究应用

抗炎特性

“N-乙酰-D,L-高色氨酸乙酯”因其结构类似于广泛使用的非甾体抗炎药(NSAID)布洛芬,而表现出抗炎作用。 通过调节炎症通路,它可能有助于管理关节炎和肌肉骨骼疾病等疾病 .

抗病毒研究

鉴于该化合物的独特结构,值得研究其抗病毒潜力。 研究人员可以使用分子对接研究探索其针对特定病毒(例如 HIV-1)的活性 .

分子凝胶剂

考虑到其基于吲哚的结构,“N-乙酰-D,L-高色氨酸乙酯”可以作为分子凝胶剂。 研究人员可以研究其自组装行为和凝胶形成特性 .

属性

IUPAC Name |

ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-21-16(20)15(18-11(2)19)9-8-12-10-17-14-7-5-4-6-13(12)14/h4-7,10,15,17H,3,8-9H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEONLGJLYNAMEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CNC2=CC=CC=C21)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370640 |

Source

|

| Record name | ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110504-55-7 |

Source

|

| Record name | ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)

![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)